molecular formula C17H19NO4S B214105 methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B214105
M. Wt: 333.4 g/mol
InChI Key: TWDGUJMSVZCBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the pathogenesis of various autoimmune disorders and cancers. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, ITK plays a critical role in the activation and proliferation of T cells, which are involved in the pathogenesis of various autoimmune disorders and inflammatory diseases. Inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exert its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable pharmacokinetic properties, and its ability to inhibit the activity of both B cells and T cells. However, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also has several limitations, including its potential toxicity and off-target effects, which may limit its clinical development.

Future Directions

For the development of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the optimization of its pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the evaluation of its efficacy and safety in clinical trials. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may also be evaluated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.

Synthesis Methods

The synthesis of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a series of chemical reactions, including the condensation of 5-methyl-2-furoic acid with 2-aminobenzothiazole, followed by the cyclization of the resulting intermediate with 2-cyclohexen-1-one. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

Scientific Research Applications

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells, which play a critical role in the pathogenesis of various diseases. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the signaling pathway of T cells.

properties

Product Name

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19)

InChI Key

TWDGUJMSVZCBJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Origin of Product

United States

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